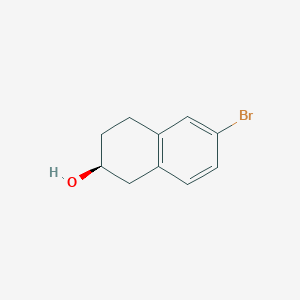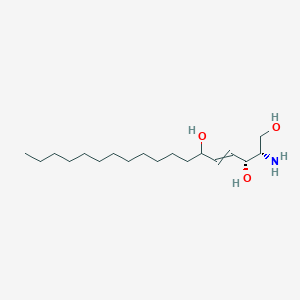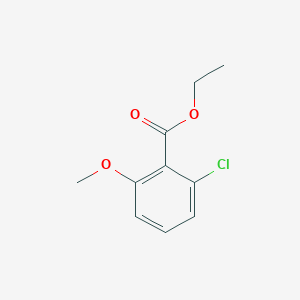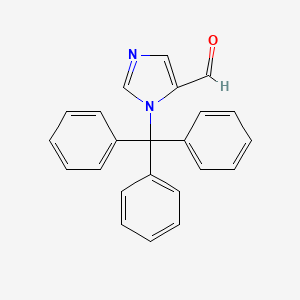
(1-phenyl-1H-imidazol-2-yl)methanamine
Overview
Description
“(1-phenyl-1H-imidazol-2-yl)methanamine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a phenyl group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Mechanism of Action
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)methanamine is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells. This compound has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, this compound has been shown to inhibit the expression of survivin, a protein that is overexpressed in many types of cancer cells and is involved in the inhibition of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In animal studies, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
Advantages and Limitations for Lab Experiments
(1-phenyl-1H-imidazol-2-yl)methanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound has been shown to possess a wide range of biological activities, making it a versatile compound for various applications. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of (1-phenyl-1H-imidazol-2-yl)methanamine. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. This compound has shown promise as a potential therapeutic agent for cancer, fungal infections, and bacterial infections, and further studies are needed to investigate its efficacy in vivo. Finally, the development of novel methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with improved biological activity.
Scientific Research Applications
(1-phenyl-1H-imidazol-2-yl)methanamine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9/h1-7H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWASGPHKLJRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)
![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)
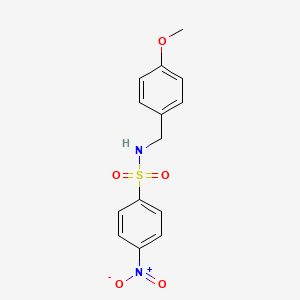
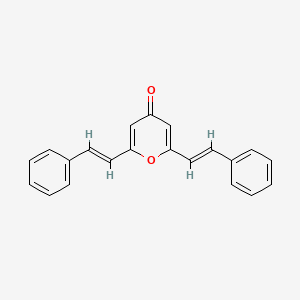
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate](/img/structure/B3245735.png)
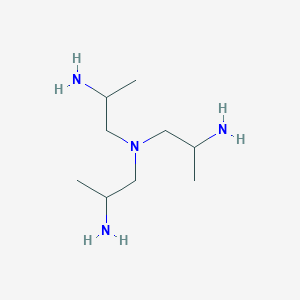
![1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene](/img/structure/B3245746.png)
![4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B3245748.png)
